Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate
Overview
Description
Methyl benzoate compounds are commonly used in a variety of applications across multiple industries. They are characterized by a benzene ring connected to an ester functional group .
Synthesis Analysis
The most common method for the production of methyl benzoate is through the esterification of benzoic acid with methanol. This reaction takes place in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid .Molecular Structure Analysis
Methyl benzoate, represented by the chemical formula C8H8O2, is an organic compound. A member of the benzoate ester family, this compound is characterized by a benzene ring connected to an ester functional group .Chemical Reactions Analysis
Methyl benzoate can undergo a variety of reactions. For example, it can be hydrolyzed to form benzoic acid and methanol. This reaction is typically catalyzed by a base or an acid .Physical and Chemical Properties Analysis
Methyl benzoate is a colorless liquid at room temperature. Its boiling point is around 198-199°C, and it has a density of approximately 1.08 g/cm3 at 25°C. When it comes to solubility, methyl benzoate is only slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform .Scientific Research Applications
Synthesis and Chemical Reactions
Methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate and related compounds are primarily used in chemical synthesis and reactions. One study demonstrated its utility in forming α-methylene-γ-lactones through metal-mediated reactions, emphasizing its role in complex chemical synthesis (Drewes et al., 1995). Another significant application is in the synthesis of various intermediates and active pharmaceutical ingredients. For instance, its derivatives are key in synthesizing compounds like amidoflumet, a novel acaricide (Kimura & Hourai, 2005).
Crystallography and Molecular Structure Analysis
In crystallography, the derivatives of this compound are used to study molecular structures and interactions. This includes examining the crystal structures of various trifluoromethyl-substituted compounds to understand their molecular geometry and intermolecular interactions (Li et al., 2005).
Pharmaceutical and Medical Research
While the direct application of this compound in pharmaceuticals is limited, its derivatives play a role in synthesizing compounds with potential medical applications. For instance, it has been used in the synthesis of nilotinib, an antitumor agent (Wang, 2009). Additionally, derivatives of this compound have been explored for their antifolate properties in cancer treatment (Degraw et al., 1990).
Future Directions
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals . The trifluoromethyl group can enhance the biological activity of a compound by improving its lipophilicity, metabolic stability, and bioavailability .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action. The trifluoromethyl group in the compound might interact with its targets through hydrophobic interactions, hydrogen bonding, or halogen bonding .
Biochemical Pathways
Trifluoromethylated compounds can participate in a variety of biochemical reactions, including radical trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The trifluoromethyl group can improve the metabolic stability and bioavailability of a compound .
Result of Action
Trifluoromethylated compounds can have a variety of biological effects depending on their specific targets and mode of action .
Action Environment
The stability and efficacy of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, the melting point of a similar compound, Methyl 2-(bromomethyl)benzoate, is reported to be 33-38 °C .
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-(trifluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF3O2/c1-16-9(15)8-4-7(10(12,13)14)3-2-6(8)5-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUCSJKSFEVFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(F)(F)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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